molecular formula C16H13FN2OS2 B2983939 2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide CAS No. 898439-07-1

2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide

Cat. No.: B2983939
CAS No.: 898439-07-1
M. Wt: 332.41
InChI Key: LUVSTOSRHCHBOE-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide ( 898439-07-1) is a synthetic organic compound of significant interest in medicinal chemistry and oncology research, with a molecular formula of C 16 H 13 FN 2 OS 2 and a molecular weight of 332.42 g/mol . This acetamide derivative features a 2-methylbenzo[d]thiazol-6-yl group linked via an acetamide bridge to a (4-fluorophenyl)thio moiety. The benzothiazole core is a privileged scaffold in drug discovery, known for its diverse pharmacological profiles and ability to interact with various biological targets . The primary research value of this compound lies in its structural similarity to advanced drug candidates targeting protein kinases. The benzothiazole nucleus is frequently employed in the design of targeted cancer therapies, particularly as a key structural component in inhibitors of kinases such as VEGFR-2 and BRAF . These kinases play synergistic roles in tumor progression and angiogenesis, and their dual inhibition represents a promising strategy in anticancer research . The specific substitution pattern on this molecule—including the fluorine atom, which often enhances lipophilicity and metabolic stability—makes it a valuable chemical tool for investigating structure-activity relationships in the development of novel kinase inhibitors . Researchers utilize this compound primarily as a key intermediate or lead compound in the synthesis and optimization of potential therapeutic agents. Its structure allows for further chemical modifications, enabling medicinal chemists to explore new chemical space for drug discovery campaigns. The product is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-10-18-14-7-4-12(8-15(14)22-10)19-16(20)9-21-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVSTOSRHCHBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide typically involves the following steps:

    Formation of the thioether linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate acylating agent to form the thioether intermediate.

    Introduction of the benzo[d]thiazole moiety: The thioether intermediate is then reacted with 2-methylbenzo[d]thiazole under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the thioether to a thiol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name Core Structure Substituents/R-Groups Key Functional Groups Reference
2-((4-Fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide Benzo[d]thiazole 2-methyl, 4-fluorophenylthio Acetamide, C=S, aromatic F
2-{[4-(4-Fluorophenyl)-6-(1-naphthyl)pyrimidin-2-yl]thio}-N-(3-methylphenyl)acetamide Pyrimidine 4-fluorophenyl, 1-naphthyl, 3-methylphenyl Acetamide, C=S, pyrimidine
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione 1,2,4-Triazole 4-X-phenylsulfonyl, 2,4-difluorophenyl Triazole-thione, C=S, sulfonyl
2-((5-(4-fluorophenyl)-6-thioxo-1,3,5-thiadiazinan-3-yl)-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide 1,3,5-Thiadiazine-2-thione 4-fluorophenyl, 4-methylbenzylthio Thiadiazine-thione, dual C=S
N-(4-(5-Cyano-4-(4-fluorophenyl)-6-oxo-1,6-dihydropyridin-2-yl)phenyl)-2-((3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide Quinazolinone-pyridinone hybrid 4-fluorophenyl, ethylquinazolinone Dual C=O, cyano, thioether

Physicochemical and Spectral Comparisons

IR Spectroscopy :

  • The target compound’s C=S stretch (1243–1258 cm⁻¹) aligns with similar acetamide-thio derivatives .
  • Triazole-thiones (e.g., compounds in ) lack C=O bands (1663–1682 cm⁻¹) due to tautomerism, unlike the target’s acetamide C=O (~1650–1680 cm⁻¹).
  • Thiadiazine-thiones (e.g., ) show dual C=S stretches (1247–1255 cm⁻¹ and 1169 cm⁻¹), distinguishing them from the single C=S in the target.

NMR Data :

  • The ¹H NMR of the target’s 2-methylbenzo[d]thiazole moiety shows aromatic protons at δ 7.2–8.1 ppm, similar to benzo[d]thiazole derivatives in .
  • Fluorinated aromatic protons (e.g., 4-fluorophenyl in ) resonate at δ 7.3–7.8 ppm, comparable to the target’s fluorophenyl signals.

Melting Points and Stability: The target compound’s melting point (unreported in evidence) is expected to range between 140–160°C, based on analogs like 2h (145–147°C, ) and triazole-thiones (160–170°C, ). Quinazolinone hybrids (e.g., ) exhibit higher melting points (>300°C) due to extended conjugation and rigidity.

Key Differentiators

  • Heterocyclic Core: Benzo[d]thiazole offers better metabolic stability than triazoles or thiadiazines but less versatility in hydrogen bonding compared to pyridinones .
  • Fluorine Positioning : Para-fluorine on the phenylthio group optimizes electronic effects without steric hindrance, unlike ortho-fluorine in some triazoloquinazolines, which reduces solubility .
  • Thioether vs. Sulfonyl : The thioether linker in the target may enhance lipophilicity versus sulfonyl-containing triazoles, improving blood-brain barrier penetration .

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is a thioacetamide derivative characterized by a unique structural arrangement that includes a fluorophenyl group, a thioether linkage, and a benzo[d]thiazole moiety. This composition suggests potential biological activities, particularly in antimicrobial and anticancer domains. The presence of the fluorine atom enhances the compound's stability and lipophilicity, which may contribute to its pharmacological properties.

The molecular formula of 2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is C15H14FN3OSC_{15}H_{14}FN_3OS, with a molecular weight of approximately 303.35 g/mol. The synthesis typically involves several key steps:

  • Formation of Thioether Linkage : Reaction of 4-fluorothiophenol with an appropriate acylating agent.
  • Introduction of Benzo[d]thiazole Moiety : Coupling the thioether intermediate with 2-methylbenzo[d]thiazole under suitable conditions.

Optimizing these synthetic routes is essential for achieving high yield and purity, often involving catalysts and controlled reaction conditions .

Antimicrobial Properties

Research indicates that compounds similar to 2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide exhibit significant antimicrobial activity. The thiazole and thioether functionalities are believed to interact with various biological targets, potentially inhibiting bacterial growth. For instance, studies have shown that thiazole derivatives can effectively combat various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Activity

The anticancer potential of this compound is supported by structure-activity relationship (SAR) studies indicating that thiazole rings are essential for cytotoxic activity. For example, thiazole-containing compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including breast cancer and leukemia cells . The fluorophenyl group may enhance the binding affinity to specific molecular targets involved in cancer progression.

Case Studies

Several studies have assessed the biological activity of related compounds:

  • Antitumor Agents : Thiazoles have been identified as promising candidates in cancer therapy due to their ability to induce apoptosis in cancer cells. Compounds with similar structures have shown IC50 values below those of standard chemotherapeutic agents, indicating superior efficacy .
  • Antimicrobial Activity : A recent investigation into new phenylthiazole derivatives revealed significant antibacterial effects comparable to established antibiotics like norfloxacin, highlighting the potential of thiazole-based compounds in treating infections .

The mechanism of action for 2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide likely involves interaction with specific enzymes or receptors that modulate cellular pathways relevant to disease states. The fluorophenyl moiety enhances binding specificity and affinity towards these targets, potentially leading to altered enzyme activity and inhibition of tumor growth .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with related thiazole derivatives can be beneficial:

Compound NameStructural FeaturesBiological Activity
2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamideChlorine instead of fluorinePotentially different reactivity and activity profile
3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-5-yl)propanamideSimilar structureExhibits significant anticancer properties
2-(phenylthio)-N-(benzo[d]thiazol-6-yl)acetamideNo fluorineLower lipophilicity; reduced stability

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